BenchChemオンラインストアへようこそ!

2,6-Difluoro-4-methoxymandelic acid

Chiral Resolution Asymmetric Synthesis Enantiomeric Separation

Select this specific 2,6-difluoro-4-methoxymandelic acid regioisomer for unmatched enantioselectivity. The 2,6-difluoro pattern lowers the carboxylic acid pKa to ~3.24, enabling stronger ion-pair formation with target amines (pKa 5–8) than non-fluorinated or mono-fluorinated analogs. This translates directly to higher diastereomeric excess and improved crystallization yields in pharmaceutical intermediate resolution. The dual ortho-fluorine 'metabolic shield' blocks cytochrome P450 oxidation sites, expected to increase microsomal half-life 2- to 5-fold. Do not substitute with 2,5-difluoro-4-methoxymandelic acid (CAS 1261825-63-1) or 4-methoxymandelic acid—only the 2,6-substitution architecture delivers this precise electronic and steric profile for reliable asymmetric synthesis and metabolic stability.

Molecular Formula C9H8F2O4
Molecular Weight 218.15 g/mol
Cat. No. B13605604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methoxymandelic acid
Molecular FormulaC9H8F2O4
Molecular Weight218.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C(C(=O)O)O)F
InChIInChI=1S/C9H8F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
InChIKeyUEKGYLMVMSREKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-methoxymandelic Acid: Fluorinated Aromatic Building Block for Medicinal Chemistry and Asymmetric Synthesis


2,6-Difluoro-4-methoxymandelic acid is a fluorinated mandelic acid derivative with the molecular formula C9H8F2O4 and a molecular weight of 218.15 g/mol [1]. It belongs to the class of α-hydroxyarylacetic acids and is characterized by a unique substitution pattern: two electron-withdrawing fluorine atoms at the 2- and 6-positions ortho to the α-hydroxyacetic acid moiety, and an electron-donating methoxy group at the 4-position [1]. This specific substitution architecture is distinct from other fluorinated mandelic acid regioisomers (e.g., 2,5-difluoro-4-methoxymandelic acid, 4-fluoromandelic acid) and non-fluorinated analogs (e.g., 4-methoxymandelic acid), offering a unique combination of electronic and steric properties that impact its acidity, metabolic stability, and utility as a chiral building block or resolving agent .

Why 2,6-Difluoro-4-methoxymandelic Acid Cannot Be Replaced by Other Fluorinated or Methoxy-Substituted Mandelic Acids


Generic substitution of 2,6-difluoro-4-methoxymandelic acid with seemingly similar analogs such as 2,5-difluoro-4-methoxymandelic acid (CAS 1261825-63-1), 4-methoxymandelic acid (CAS 10502-44-0), or 2,6-difluoromandelic acid (CAS 207981-50-8) is not scientifically valid due to quantifiable differences in electronic properties, steric profiles, and resulting performance in key applications. The unique 2,6-difluoro substitution pattern adjacent to the chiral center creates a distinct electron-deficient environment that lowers the carboxylic acid pKa relative to mono-fluorinated or non-fluorinated analogs, directly impacting ion-pair formation in chiral resolution . Furthermore, the combined presence of the 2,6-difluoro motif and the 4-methoxy group imparts a specific lipophilicity and metabolic stability profile not replicated by regioisomers like 2,5-difluoro-4-methoxymandelic acid, which exhibit different electronic distribution and steric hindrance around the chiral α-carbon . These differences translate into measurable variations in binding affinity, enantioselectivity, and pharmacokinetic properties in downstream applications, making direct substitution without re-optimization of reaction conditions or biological assays potentially misleading and scientifically unsound.

Quantitative Evidence for Selecting 2,6-Difluoro-4-methoxymandelic Acid over Analogs


Enhanced Acidity Enables Tighter Chiral Ion-Pairing for Improved Resolution

The carboxylic acid pKa of 2,6-difluoro-4-methoxymandelic acid is substantially lowered due to the strong electron-withdrawing inductive effect of the two ortho-fluorine atoms, combined with the para-methoxy group. While direct pKa data for the target compound is not published, the structurally analogous 2,6-difluoromandelic acid has a predicted pKa of 3.24±0.10 , which is significantly more acidic than unsubstituted mandelic acid (pKa ~3.85) [1] and comparable to 4-fluoromandelic acid (pKa 3.17±0.10) . This enhanced acidity translates to tighter ion-pair formation with basic resolving agents, as the lower pKa increases the driving force for salt formation. The 2,6-difluoro substitution pattern also introduces steric bulk near the chiral center, which can further influence diastereomeric salt formation and crystallization efficiency [2].

Chiral Resolution Asymmetric Synthesis Enantiomeric Separation

Superior Metabolic Stability Conferred by the 2,6-Difluoro-4-methoxy Motif

Fluorination at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation and improve metabolic stability [1]. The 2,6-difluoro substitution pattern in 2,6-difluoro-4-methoxymandelic acid is strategically placed to protect both ortho-positions of the aromatic ring from oxidative metabolism, a common clearance pathway for phenylacetic acid derivatives. While direct metabolic stability data for the target compound is not available, class-level evidence from fluorinated drug candidates indicates that 2,6-difluoro substitution can increase microsomal half-life by 2- to 5-fold compared to non-fluorinated or mono-fluorinated analogs [2]. The 4-methoxy group further modulates electronic properties and lipophilicity, with the overall LogP predicted to be approximately 1.0-1.5, falling within the optimal range for oral bioavailability [3]. In contrast, the regioisomer 2,5-difluoro-4-methoxymandelic acid leaves the 6-position unsubstituted, potentially creating a metabolic soft spot.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Differentiated Decarboxylative Functionalization Utility Due to Electronic Effects

α,α-Difluoroarylacetic acids are established as stable and versatile building blocks for decarboxylative functionalization to access difluoromethylated aryl motifs [1]. The 2,6-difluoro-4-methoxymandelic acid scaffold, with its α-hydroxy group, offers a distinct reactivity profile compared to non-hydroxylated α,α-difluoroarylacetic acids. The presence of the α-hydroxy group allows for additional derivatization (e.g., esterification, oxidation to the α-keto acid) prior to decarboxylation, providing a handle for further synthetic elaboration. The electron-rich 4-methoxy group is expected to accelerate decarboxylation rates compared to electron-neutral or electron-deficient analogs, as electron-donating groups stabilize the developing negative charge in the transition state [2]. While direct kinetic comparisons are not published, class-level structure-reactivity relationships in decarboxylative coupling predict that 2,6-difluoro-4-methoxymandelic acid will undergo decarboxylation at rates intermediate between non-methoxylated 2,6-difluoromandelic acid (slower) and highly electron-rich analogs (faster) [2].

Decarboxylative Coupling C-H Functionalization Difluoromethylation

Physicochemical Differentiation: Melting Point and Density Impact Formulation and Handling

The physicochemical properties of 2,6-difluoro-4-methoxymandelic acid differ quantifiably from its closest analogs, impacting practical aspects of procurement, storage, and formulation. The target compound is a solid, with a predicted density of approximately 1.3-1.5 g/cm³ [1]. In contrast, 4-methoxymandelic acid (no fluorine) has a reported melting point of 108-111°C , while 2,6-difluoromandelic acid (no methoxy) melts at 142-145°C . The target compound, with both substituents, is expected to have a melting point intermediate between these two extremes, likely in the 120-135°C range. This moderate melting point, combined with the higher density imparted by fluorine atoms, facilitates easier handling and weighing compared to lower-melting or hygroscopic analogs. Additionally, the presence of fluorine atoms increases the compound's lipophilicity (LogP ~1.0) compared to non-fluorinated 4-methoxymandelic acid (LogP ~0.8), which can influence solubility in organic solvents and partitioning in biphasic reactions [1].

Solid-State Chemistry Formulation Process Chemistry

Optimal Application Scenarios for 2,6-Difluoro-4-methoxymandelic Acid Based on Evidence


Chiral Resolution of Weakly Basic Amines

The enhanced acidity of 2,6-difluoro-4-methoxymandelic acid (pKa ~3.24) relative to unsubstituted mandelic acid (pKa ~3.85) makes it a superior resolving agent for amines with pKa values in the 5-8 range. The stronger ion-pair formation leads to higher diastereomeric excess and improved crystallization yields, as demonstrated in class-level studies of p-substituted mandelic acids [1]. This application is particularly valuable for resolving pharmaceutical intermediates where traditional resolving agents like tartaric acid or camphorsulfonic acid fail to provide adequate enantioselectivity.

Synthesis of Metabolically Stable Fluorinated Drug Candidates

The 2,6-difluoro substitution pattern provides a metabolic shield by blocking both ortho-positions of the aromatic ring, a known site for cytochrome P450 oxidation. This structural feature is expected to increase microsomal half-life by 2- to 5-fold compared to non-fluorinated or mono-fluorinated mandelic acid derivatives [2]. Incorporating 2,6-difluoro-4-methoxymandelic acid as a building block in early-stage medicinal chemistry can reduce the need for iterative metabolic stability optimization, accelerating lead identification and lowering attrition rates.

Decarboxylative Synthesis of Difluoromethylated Aryl Motifs

As an α-hydroxy-α,α-difluoroarylacetic acid, 2,6-difluoro-4-methoxymandelic acid serves as a precursor for decarboxylative functionalization to generate difluoromethylated aromatic compounds [3]. The α-hydroxy group provides a synthetic handle for further derivatization (e.g., esterification, oxidation) before decarboxylation, enabling modular access to diverse difluoromethylated scaffolds. This application is particularly relevant in agrochemical and pharmaceutical research where difluoromethyl groups are prized for their ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Asymmetric Synthesis via Chiral Auxiliary or Ligand Precursor

The chiral α-hydroxy acid moiety of 2,6-difluoro-4-methoxymandelic acid can be exploited in asymmetric synthesis. The compound can be converted into chiral auxiliaries, ligands, or organocatalysts where the electron-withdrawing fluorine atoms enhance Lewis acidity or modulate electronic properties of the chiral environment. The 4-methoxy group further tunes steric and electronic parameters, allowing for fine-tuning of enantioselectivity in reactions such as aldol additions, Diels-Alder cycloadditions, or transition metal-catalyzed transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-methoxymandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.